molecular formula C11H8BF3O3 B11860261 1-(Trifluoromethoxy)naphthalene-7-boronic acid CAS No. 870822-76-7

1-(Trifluoromethoxy)naphthalene-7-boronic acid

Cat. No.: B11860261
CAS No.: 870822-76-7
M. Wt: 255.99 g/mol
InChI Key: ZCUGARUFAAMHHO-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-7-boronic acid is an organoboron compound that features a naphthalene ring substituted with a trifluoromethoxy group at the first position and a boronic acid group at the seventh position.

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)naphthalene-7-boronic acid typically involves the introduction of the trifluoromethoxy group and the boronic acid group onto the naphthalene ring. One common method is the borylation of a trifluoromethoxy-substituted naphthalene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-boronic acid in Suzuki–Miyaura coupling involves several key steps:

The molecular targets and pathways involved in other applications, such as medicinal chemistry, depend on the specific structure and functional groups of the synthesized compounds .

Properties

CAS No.

870822-76-7

Molecular Formula

C11H8BF3O3

Molecular Weight

255.99 g/mol

IUPAC Name

[8-(trifluoromethoxy)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-3-1-2-7-4-5-8(12(16)17)6-9(7)10/h1-6,16-17H

InChI Key

ZCUGARUFAAMHHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2OC(F)(F)F)C=C1)(O)O

Origin of Product

United States

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